4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one 4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 637751-73-6
VCID: VC21446580
InChI: InChI=1S/C19H14O3/c1-11-7-8-14-15(10-18(20)22-19(14)12(11)2)17-9-13-5-3-4-6-16(13)21-17/h3-10H,1-2H3
SMILES: CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3)C
Molecular Formula: C19H14O3
Molecular Weight: 290.3g/mol

4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one

CAS No.: 637751-73-6

Cat. No.: VC21446580

Molecular Formula: C19H14O3

Molecular Weight: 290.3g/mol

* For research use only. Not for human or veterinary use.

4-(1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one - 637751-73-6

Specification

CAS No. 637751-73-6
Molecular Formula C19H14O3
Molecular Weight 290.3g/mol
IUPAC Name 4-(1-benzofuran-2-yl)-7,8-dimethylchromen-2-one
Standard InChI InChI=1S/C19H14O3/c1-11-7-8-14-15(10-18(20)22-19(14)12(11)2)17-9-13-5-3-4-6-16(13)21-17/h3-10H,1-2H3
Standard InChI Key CBYSTPNGBOBVPS-UHFFFAOYSA-N
SMILES CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3)C
Canonical SMILES CC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3)C

Introduction

Chemical Structure and Physical Properties

4-(1-Benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one consists of a 7,8-dimethyl-coumarin core with a benzofuran substituent at the C-4 position. The molecule features three oxygen atoms within its heterocyclic structure and possesses distinct physicochemical properties that make it interesting for various applications.

Basic Structural Information

The compound features two fused heterocyclic systems: a benzofuran moiety connected to a coumarin scaffold. The molecular formula is C₁₉H₁₄O₃, reflecting its complex aromatic structure containing three oxygen atoms embedded within the heterocyclic framework .

Physical Properties

Table 1: Physical Properties of 4-(1-Benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one

PropertyValue
CAS Number637751-73-6
Molecular FormulaC₁₉H₁₄O₃
Molecular Weight290.313 g/mol
Density1.3±0.1 g/cm³
Boiling Point474.6±45.0 °C at 760 mmHg
Flash Point240.9±28.7 °C
Exact Mass290.094299
LogP5.41
Vapor Pressure0.0±1.2 mmHg at 25°C
Index of Refraction1.656

The compound exhibits a relatively high molecular weight and boiling point, which is characteristic of polycyclic aromatic compounds . The LogP value of 5.41 indicates the compound is highly lipophilic, suggesting limited water solubility but good penetration through lipid bilayers, which could be relevant for pharmaceutical applications .

Spectroscopic Characterization

Mass Spectrometry

Mass spectrometry analysis would likely show a molecular ion peak at m/z 290, corresponding to the molecular formula C₁₉H₁₄O₃. Fragmentation patterns would provide additional structural confirmation through characteristic benzofuran and coumarin fragment ions .

Related Compounds and Derivatives

4-(1-Benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one belongs to a broader family of heterocyclic compounds that combine benzofuran and coumarin structural features.

Structural Analogs

Several structurally related compounds have been reported in the literature:

  • 4-(7-ethoxybenzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one (CAS: 637752-22-8)

    • Contains an additional ethoxy substituent on the benzofuran ring

    • Molecular formula: C₂₁H₁₈O₄

    • Molecular weight: 334.4 g/mol

  • 4-(6-methoxy-3-methyl-1-benzofuran-2-yl)-7,8-dimethyl-2H-chromen-2-one (CAS: 858763-73-2)

    • Contains methoxy and methyl substituents on the benzofuran ring

    • Features similar core structure but with additional functional groups

  • N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide

    • A more complex derivative with additional functional groups

    • Contains a benzamide moiety connected to the benzofuran-coumarin scaffold

Structural Variations

The diversity of these related compounds demonstrates the versatility of the benzofuran-coumarin scaffold for chemical modifications. Common structural variations include:

  • Addition of alkoxy groups (methoxy, ethoxy) to the benzofuran ring

  • Introduction of additional methyl substituents at various positions

  • Incorporation of more complex functionalities such as amide groups

  • Variations in the position of methyl groups on the coumarin ring

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